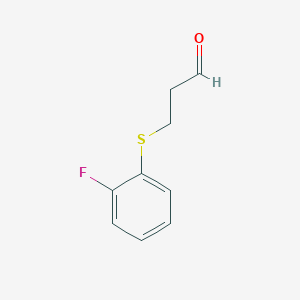
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 3 positions
Métodos De Preparación
The synthesis of 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol typically involves the reaction of 2,3-dimethoxybenzyl chloride with a suitable cyclopropanation reagent. One common method is the use of diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropanol product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds, such as:
1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol: Similar structure but with methoxy groups at the 2 and 4 positions.
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 3 and 4 positions.
1-(2,3-Dimethoxyphenyl)cyclopropane: Lacks the hydroxyl group on the cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-9-5-3-4-8(10(9)14-2)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3 |
Clave InChI |
YJSJQULGWGBTGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















